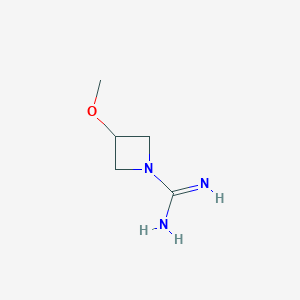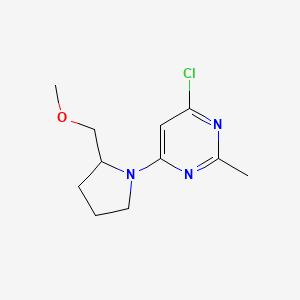
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is involved in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed under certain conditions, involving nucleophilic substitution on trichloropyrimidines with pyrrolidin-1-yl pyridine or similar heteroaromatics.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom.Chemical Reactions Analysis
This compound is involved in various chemical reactions due to its unique structure . For instance, it is utilized in the study of charge-separated modified nucleobases. It aids in understanding the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.67 g/mol . It is a solid or liquid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine and its derivatives are synthesized through various chemical reactions. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol can produce 5-methoxylated 3-pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Also, 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib, can be synthesized from acetamidine hydrochloride and dimethyl malonate (Guo Lei-ming, 2012).
Non-Covalent Interactions and Chemical Analysis
Non-covalent interactions in specific derivatives of this compound, such as hydrogen bonds, van der Waals interactions, and steric/ring closure effects, have been investigated. These interactions play a crucial role in the structural and chemical properties of these compounds. Vibrational spectra, NMR, single-crystal X-ray diffraction, and mass spectrometry are among the techniques used for chemical analysis (Zhang et al., 2018).
Molecular Structure and Quantum Chemical Calculations
The molecular structure and various chemical properties of certain derivatives are studied using both experimental and theoretical techniques. For instance, FT-IR, FT-Raman, NMR, and DFT are used to study the molecular structure, vibrational spectra, molecular stability, charge localization, and electronic properties. Such studies are crucial in understanding the biological activity and potential pharmaceutical applications of these compounds (Aayisha et al., 2019).
Antimicrobial Properties
Some pyrimidine derivatives, including those related to this compound, exhibit antimicrobial properties. These compounds have been evaluated for their activity against a range of bacteria and fungi, and some show potent antimicrobial activity. Molecular modeling studies complement these findings by showing the potential interactions at the molecular level (Al-Masoudi et al., 2015).
Wirkmechanismus
While the exact mechanism of action of this compound is not specified in the search results, it is known that similar pyrimidine derivatives have a wide range of potential applications in various fields, including chemistry, biology, and medicine.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-5-3-4-9(15)7-16-2/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILWIFMSSCZOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


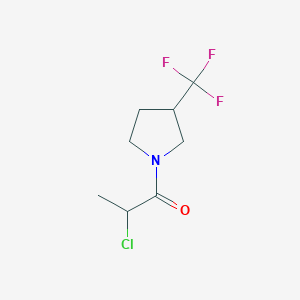

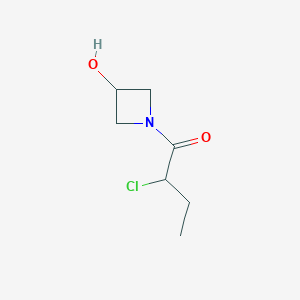
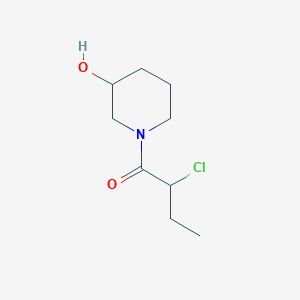
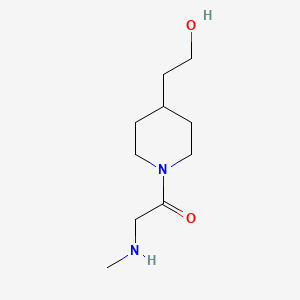
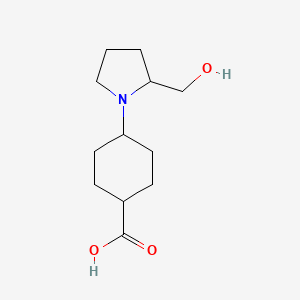


![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)
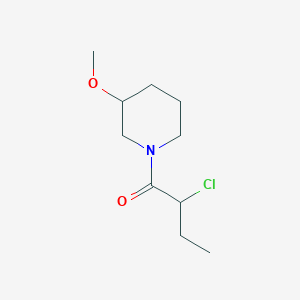


![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)
